3-(3-Azetidinyl)-4-methoxypyridine Hydrochloride
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Overview
Description
3-(3-Azetidinyl)-4-methoxypyridine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and provides functionalized azetidines with high regio- and stereoselectivity.
Industrial Production Methods
Industrial production of 3-(3-Azetidinyl)-4-methoxypyridine Hydrochloride may involve multi-step synthesis processes that include esterification, Pinner reaction, neutralization, and amidination . These methods are designed to optimize yield and purity while maintaining mild reaction conditions and simple post-treatment procedures.
Chemical Reactions Analysis
Types of Reactions
3-(3-Azetidinyl)-4-methoxypyridine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(3-Azetidinyl)-4-methoxypyridine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the preparation of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Azetidinyl)-4-methoxypyridine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Azetidinyl)pyridine Hydrochloride
- 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole Dihydrochloride
- Azetidin-3-ol Hydrochloride
Uniqueness
3-(3-Azetidinyl)-4-methoxypyridine Hydrochloride is unique due to its specific structural features, such as the methoxy group on the pyridine ring and the azetidine moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13ClN2O |
---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-4-methoxypyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-12-9-2-3-10-6-8(9)7-4-11-5-7;/h2-3,6-7,11H,4-5H2,1H3;1H |
InChI Key |
YXAWPECPFPCJFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1)C2CNC2.Cl |
Origin of Product |
United States |
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